

Using Rhod 2 for Live-Cell Calcium Imaging: An Application Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhod 2 triammonium

Cat. No.: B1177281

[Get Quote](#)

Introduction

Rhod 2 is a fluorescent calcium indicator characterized by its long excitation and emission wavelengths, making it a valuable tool for investigating intracellular calcium dynamics.^{[1][2]} Its acetoxymethyl (AM) ester form, Rhod 2-AM, is cell-permeant and widely used for non-invasive loading into live cells.^{[3][4][5]} Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the active Rhod 2 indicator in the cytoplasm and organelles.^{[4][5][6]} A key feature of Rhod 2 is its significant fluorescence intensity increase of over 100-fold upon binding to Ca^{2+} , with minimal wavelength shift.^{[7][8]} This property allows for the sensitive detection of changes in intracellular calcium concentrations. Notably, due to its positive charge, Rhod 2 has a propensity to accumulate in mitochondria.^{[6][9]}

This guide provides a comprehensive overview and detailed protocols for the application of Rhod 2-AM in live-cell imaging, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

The following tables summarize the key quantitative properties and recommended experimental conditions for using Rhod 2.

Table 1: Spectroscopic and Chemical Properties of Rhod 2

Property	Value	Reference
Excitation Wavelength (Ca ²⁺ -bound)	~552-557 nm	[1] [7] [8]
Emission Wavelength (Ca ²⁺ -bound)	~576-581 nm	[1] [4] [7] [8]
Dissociation Constant (Kd) for Ca ²⁺	~570 nM - 1.0 μ M	[1] [8] [9]
Fluorescence Enhancement upon Ca ²⁺ binding	>100-fold	[7] [8]
Molecular Weight	~1124 g/mol	[4] [5]
Solvent for Stock Solution	Anhydrous DMSO	[2] [3] [10]

Table 2: Recommended Parameters for Live-Cell Imaging with Rhod 2-AM

Parameter	Recommended Range/Value	Reference
Rhod 2-AM Stock Solution Concentration	1-5 mM in anhydrous DMSO	[2] [3] [4]
Rhod 2-AM Working Solution Concentration	1-10 μ M	[2] [3] [6]
Pluronic® F-127 Concentration (optional)	0.02-0.04%	[2] [3] [10]
Probenecid Concentration (optional)	1-2.5 mM	[3] [10]
Incubation Time	15-60 minutes	[3]
Incubation Temperature	Room temperature to 37°C	[3] [4]
De-esterification Time	~30 minutes	[3]

Experimental Protocols

Preparation of Reagents

a. Rhod 2-AM Stock Solution (1-5 mM)

- Warm the vial of Rhod 2-AM to room temperature before opening to prevent moisture condensation.[4]
- Dissolve the Rhod 2-AM solid in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to make a 2 mM stock solution from 1 mg of Rhod 2-AM (MW ~1124 g/mol), add approximately 445 μ L of DMSO.[10]
- Aliquot the stock solution into single-use tubes and store at -20°C, protected from light and moisture.[2][4] Avoid repeated freeze-thaw cycles.[2]

b. Pluronic® F-127 Stock Solution (10-20% w/v) Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the water-insoluble Rhod 2-AM in aqueous media.[2][3]

- To prepare a 10% solution, dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.[10]
- Alternatively, a 20% solution can be prepared in DMSO.[3]

c. Probenecid Stock Solution (25-100 mM) Probenecid is an organic anion transport inhibitor that can be used to reduce the leakage of the de-esterified indicator from the cells.[3]

- Prepare a stock solution of probenecid in a suitable buffer, such as Hanks and Hepes Buffer (HHBS). The addition of NaOH may be necessary to fully dissolve it.[10]

Cell Loading with Rhod 2-AM

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

- Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere overnight in a CO₂ incubator.[2][5]
- Prepare Working Solution:

- On the day of the experiment, thaw an aliquot of the Rhod 2-AM stock solution to room temperature.[2]
- Prepare a dye-loading working solution in a buffered physiological medium of choice (e.g., HHBS or Krebs-Ringer-HEPES-glucose buffer).[3][4] The final concentration of Rhod 2-AM should typically be in the range of 1-10 μM . [3][6] For many cell lines, a final concentration of 4-5 μM is recommended.[2][10]
- (Optional) To aid in dye solubilization, first mix the Rhod 2-AM DMSO stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the loading buffer to a final Pluronic® concentration of 0.02-0.04%.[3][10]
- (Optional) If dye leakage is a concern, add probenecid to the working solution to achieve a final concentration of 1-2.5 mM.[3]
- Dye Loading:
 - Remove the culture medium from the cells. If serum in the medium interferes with subsequent treatments, wash the cells with the loading buffer.[2][5]
 - Add the Rhod 2-AM working solution to the cells.[2]
 - Incubate for 15-60 minutes.[3] The optimal time and temperature should be determined empirically. Incubation at 37°C can promote dye compartmentalization into organelles like mitochondria, while incubation at room temperature may favor cytoplasmic localization.[4]
- Washing and De-esterification:
 - After loading, wash the cells with indicator-free medium to remove any dye that is non-specifically associated with the cell surface.[3] This wash buffer can also contain probenecid if it was used during loading.[2][3]
 - Incubate the cells for an additional 30 minutes in fresh, dye-free medium to allow for complete de-esterification of the intracellular Rhod 2-AM.[3]

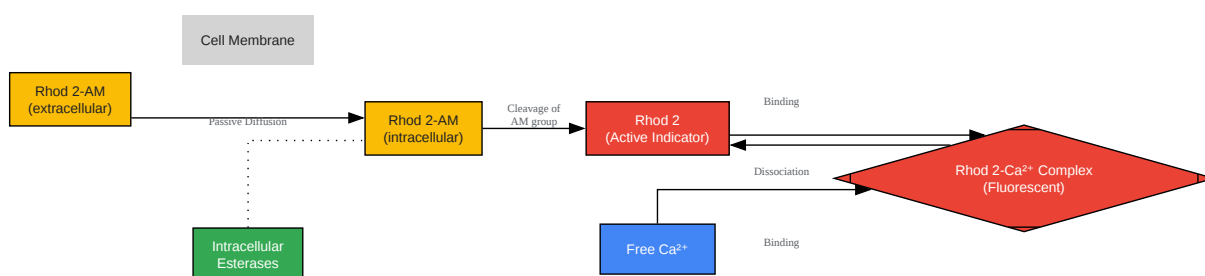
Live-Cell Imaging

- Microscopy Setup:

- Mount the coverslip or dish onto a fluorescence microscope equipped for live-cell imaging. Maintain the cells at the desired temperature (e.g., 37°C) and CO₂ level if necessary.
- Use appropriate filter sets for Rhod 2, such as a TRITC filter set.[2][10] Set the excitation wavelength to ~540-550 nm and collect the emission at ~580-590 nm.[2][10]
- Image Acquisition:
 - To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.[11]
 - Acquire a baseline fluorescence image before applying any stimulus.
 - Add the experimental stimulant and record the changes in fluorescence intensity over time.[2]

Mandatory Visualizations

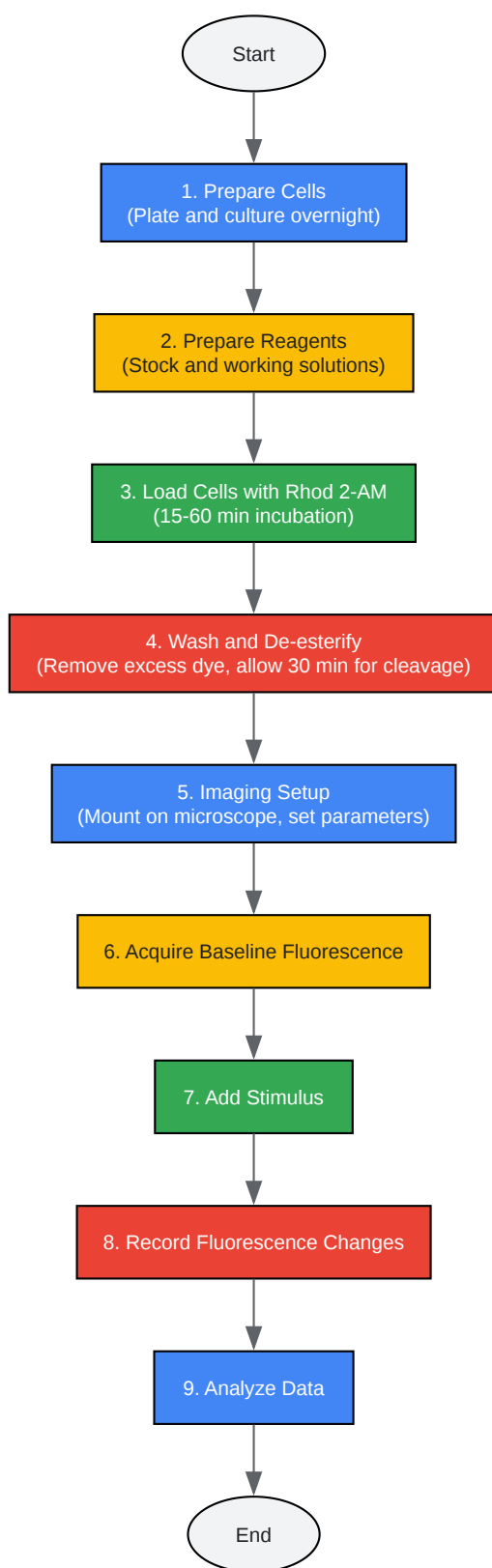
Rhod 2-AM Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Mechanism of Rhod 2-AM loading and calcium detection.

Experimental Workflow for Live-Cell Calcium Imaging



[Click to download full resolution via product page](#)


Caption: Step-by-step workflow for Rhod 2 live-cell imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reagent for Monitoring Calcium Ion Rhod 2a  DOJINDO [dojindo.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. abpbio.com [abpbio.com]
- 4. biotium.com [biotium.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Invitrogen™ Rhod-2, AM, cell permeant | Fisher Scientific [fishersci.ca]
- 9. stemcell.com [stemcell.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Using Rhod 2 for Live-Cell Calcium Imaging: An Application Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177281#step-by-step-guide-for-using-rhod-2-in-live-cell-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com